5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid
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Overview
Description
5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C8H5BrN2O2S and its molecular weight is 273.1. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
- Synthesis of Functionalized Thiophene Based Pyrazole Amides : This study demonstrates the synthesis of pyrazole-thiophene-based amide derivatives, including 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid derivatives, using various methodologies. The study also explores the non-linear optical (NLO) properties and other physical characteristics of these compounds, highlighting their potential in materials science (Kanwal et al., 2022).
Spectral and Antimicrobial Activities
- Spectral and Antimicrobial Activity : A related compound, E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, demonstrated effective antimicrobial properties. The spectral properties of this compound were analyzed, suggesting the potential of this compound derivatives in antimicrobial applications (S. M et al., 2022).
Green Chemistry Approaches
- Eco-Friendly Synthesis of Pyrazolines : This study describes the eco-friendly synthesis of pyrazoline derivatives, including 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines. The synthesis utilized microwave-assisted methods and green chemistry principles, highlighting the compound's relevance in sustainable chemistry practices (Thirunarayanan et al., 2013).
Optical and Electronic Properties
- Nonlinear Optical Properties through DFT Calculations : Another related study focused on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, involving 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide. The study provides insights into the electronic and NLO properties of these compounds, which could be relevant for the this compound derivatives (Ahmad et al., 2021).
Polymer Synthesis and Characterization
- Synthesis and Characterization of Novel Polymers : Research on donor/acceptor series of carbazole copolymers, involving 5,7-bis(5-bromothiophen-2-yl) units, sheds light on the potential use of this compound in polymer science. The study explores the synthesis, photo-physical, and electrochemical properties of these polymers (Alghamdi et al., 2016).
Mechanism of Action
Mode of Action
It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which suggests that it may interact with its targets through a mechanism involving carbon–carbon bond formation .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation and the synthesis of complex organic molecules .
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2S/c9-7-2-1-6(14-7)4-3-5(8(12)13)11-10-4/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNYNZTTWMRPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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